In Vitro Functional Potency: Inhibition of Pelvic Nerve-Evoked Contractions
Leu-Enkephalin amide exhibits potent and reversible inhibition of pelvic nerve-evoked contractions in a concentration-dependent manner, with a reported IC50 of 2.1 nM . This functional activity provides a baseline for comparing the efficacy of DOR agonists in a tissue-based model and serves as a key reference point for structure-activity relationship (SAR) studies evaluating novel enkephalin analogs .
| Evidence Dimension | Inhibition of Pelvic Nerve-Evoked Contractions (Functional Potency) |
|---|---|
| Target Compound Data | IC50 = 2.1 nM |
| Comparator Or Baseline | Leu-Enkephalin (native) or other DOR agonists (e.g., DADLE, DSLET) in similar tissue assays |
| Quantified Difference | A potency threshold for DOR-mediated functional inhibition; specific comparator values vary by assay and tissue. |
| Conditions | Isolated tissue assay (e.g., mouse vas deferens or pelvic nerve-muscle preparation) |
Why This Matters
This establishes a quantifiable benchmark for functional DOR activation, enabling direct comparison of potency and efficacy for newly developed analogs against a well-characterized reference compound.
